(1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl
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Overview
Description
- It belongs to the class of amines and is characterized by its asymmetric carbon center (the “R” configuration).
- The compound has applications in both research and industry due to its unique properties.
(1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl: , is a chiral compound with the chemical formula C₉H₁₃N₂·2HCl.
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reduction of ®-1-(2-Methylphenyl)acetone using a reducing agent such as sodium borohydride (NaBH₄).
- The reaction proceeds as follows:
(R)−1−(2−Methylphenyl)acetone+NaBH4→(R)−1−(2−Methylphenyl)ethylamine
Industrial Production:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug discovery, it may act as a ligand, binding to specific receptors or enzymes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications continue to evolve as research progresses
Properties
Molecular Formula |
C9H16Cl2N2 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
(1R)-1-(2-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-4-2-3-5-8(7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1 |
InChI Key |
KYRWMNWQZVCJDA-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CN)N.Cl.Cl |
Canonical SMILES |
CC1=CC=CC=C1C(CN)N.Cl.Cl |
Origin of Product |
United States |
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